molecular formula C13H21NO4 B2829930 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 1404955-01-6

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2829930
CAS RN: 1404955-01-6
M. Wt: 255.314
InChI Key: XLAHLMUDURLZKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in many cellular processes, including cell growth and proliferation, DNA repair, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Novel Synthesis Approaches

Research into cyclohexene derivatives, including structures similar to 2-Cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, has led to the development of novel synthetic routes in organic chemistry. For instance, cyclohexene-1-acetic acid undergoes reactions with various aromatic substrates to give hexahydrophenanthrenes through tandem acylation-cycloalkylation, demonstrating a new synthesis pathway for phenanthrenes, which are important in the synthesis of complex organic molecules (Ramana & Potnis, 1996).

Metal Complex Formation and Biological Activities

The synthesis and characterization of metal complexes involving cyclohexylacetic acid derivatives highlight their potential in medicinal chemistry. For example, the synthesis of a Schiff base ligand from an amino acid similar to this compound and its reaction with metal ions to produce compounds have been explored for their antioxidant properties and selective inhibitory activities against xanthine oxidase, suggesting potential applications in treating diseases related to oxidative stress and enzyme regulation (Ikram et al., 2015).

Exploring Chemical Reactions and Mechanisms

The study of intramolecular cyclization and other chemical reactions involving acetic acid derivatives of cyclohexene further contributes to our understanding of chemical reaction mechanisms. For instance, the cyclization at the treatment of acetic anhydride of derivatives of 2-amino-4-aryl-4-oxobut-2-enoic acids provides insights into the formation of furan derivatives, highlighting the versatility of these compounds in synthesizing heterocyclic structures, which are central in the development of pharmaceuticals (Tyuneva et al., 2011).

Natural Product Synthesis and Modification

The isolation and structural elucidation of cyclohexylacetic acid derivatives from natural sources, such as Emilia sonchifolia, not only expand the chemical diversity derived from nature but also offer templates for synthetic modification to enhance biological activity or to create novel materials (Shen et al., 2013).

Catalysis and Material Science

Cyclohexylacetic acid derivatives serve as ligands in catalytic reactions, exemplifying the role of organic compounds in facilitating or enhancing chemical transformations. The steric effect of carboxylate ligands derived from cyclohexylacetic acid on palladium-catalyzed intramolecular C-H arylation reactions demonstrates the importance of these compounds in developing new catalytic processes, which are crucial for efficient and environmentally friendly chemical synthesis (Tanji et al., 2018).

properties

IUPAC Name

2-cyclohex-3-en-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,9-10H,6-8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAHLMUDURLZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC=CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.